molecular formula C10H10BrN3 B12446199 5-(3-Bromophenyl)-1-methylimidazol-2-amine CAS No. 787586-85-0

5-(3-Bromophenyl)-1-methylimidazol-2-amine

Cat. No.: B12446199
CAS No.: 787586-85-0
M. Wt: 252.11 g/mol
InChI Key: UTOZQKIXUBJDOQ-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-1-methylimidazol-2-amine is a heterocyclic compound featuring an imidazole ring substituted with a bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-1-methylimidazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromobenzaldehyde and 1-methylimidazole.

    Formation of Intermediate: The 3-bromobenzaldehyde undergoes a condensation reaction with 1-methylimidazole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate.

    Cyclization: The intermediate is then cyclized under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-1-methylimidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Oxidized products may include imidazole N-oxides.

    Reduction: Reduced products may include partially or fully hydrogenated imidazole derivatives.

Scientific Research Applications

5-(3-Bromophenyl)-1-methylimidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-1-methylimidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit protein aggregation in neurodegenerative diseases by stabilizing protein structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromophenyl)-1-methylimidazol-2-amine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

787586-85-0

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

5-(3-bromophenyl)-1-methylimidazol-2-amine

InChI

InChI=1S/C10H10BrN3/c1-14-9(6-13-10(14)12)7-3-2-4-8(11)5-7/h2-6H,1H3,(H2,12,13)

InChI Key

UTOZQKIXUBJDOQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1N)C2=CC(=CC=C2)Br

Origin of Product

United States

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